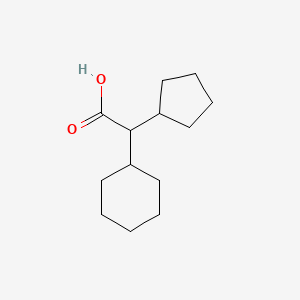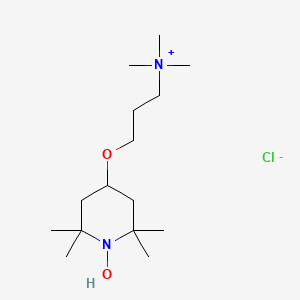
Tmap-tempo
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-[3-(Trimethylammonio)propoxy]-2,2,6,6-tetramethylpiperidine-1-oxyl typically involves the reaction of 4-hydroxy-2,2,6,6-tetramethylpiperidine-1-oxyl with 3-chloropropyltrimethylammonium chloride under basic conditions. The reaction is carried out in an aqueous medium, and the product is purified through crystallization .
Industrial Production Methods
In industrial settings, the production of 4-[3-(Trimethylammonio)propoxy]-2,2,6,6-tetramethylpiperidine-1-oxyl follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .
Analyse Des Réactions Chimiques
Types of Reactions
4-[3-(Trimethylammonio)propoxy]-2,2,6,6-tetramethylpiperidine-1-oxyl undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form different oxidation states.
Reduction: It can be reduced to its corresponding hydroxylamine derivative.
Substitution: It can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and phenyl hydrazine are used.
Substitution: Nucleophiles like sodium azide and thiols are commonly employed.
Major Products
The major products formed from these reactions include various oxidized and reduced forms of the compound, as well as substituted derivatives depending on the nucleophile used .
Applications De Recherche Scientifique
4-[3-(Trimethylammonio)propoxy]-2,2,6,6-tetramethylpiperidine-1-oxyl has a wide range of applications in scientific research:
Chemistry: It is used as a stable radical in organic synthesis and as a catalyst in various chemical reactions.
Biology: It is employed in biological studies as a spin label for electron paramagnetic resonance spectroscopy.
Industry: It is a key component in the development of aqueous organic redox flow batteries for energy storage
Mécanisme D'action
The mechanism of action of 4-[3-(Trimethylammonio)propoxy]-2,2,6,6-tetramethylpiperidine-1-oxyl involves its ability to undergo reversible redox reactions. This property allows it to act as an electron transfer agent in various chemical and biological processes. The molecular targets and pathways involved include interactions with other redox-active species and participation in electron transfer chains .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-Hydroxy-2,2,6,6-tetramethylpiperidine-1-oxyl (4-OH-TEMPO)
- 2,2,6,6-Tetramethylpiperidine-1-oxyl (TEMPO)
- 4-Acetamido-2,2,6,6-tetramethylpiperidine-1-oxyl (4-Acetamido-TEMPO)
Uniqueness
Compared to these similar compounds, 4-[3-(Trimethylammonio)propoxy]-2,2,6,6-tetramethylpiperidine-1-oxyl stands out due to its high aqueous solubility and exceptional stability. These properties make it particularly suitable for applications in aqueous environments and long-term energy storage systems .
Propriétés
Formule moléculaire |
C15H33ClN2O2 |
|---|---|
Poids moléculaire |
308.89 g/mol |
Nom IUPAC |
3-(1-hydroxy-2,2,6,6-tetramethylpiperidin-4-yl)oxypropyl-trimethylazanium;chloride |
InChI |
InChI=1S/C15H33N2O2.ClH/c1-14(2)11-13(12-15(3,4)16(14)18)19-10-8-9-17(5,6)7;/h13,18H,8-12H2,1-7H3;1H/q+1;/p-1 |
Clé InChI |
DVMGCJSFKRKXFX-UHFFFAOYSA-M |
SMILES canonique |
CC1(CC(CC(N1O)(C)C)OCCC[N+](C)(C)C)C.[Cl-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


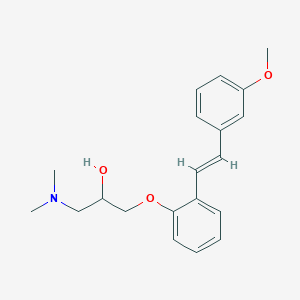
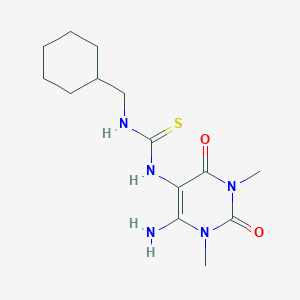
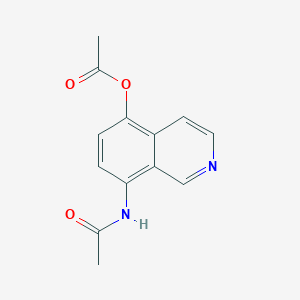
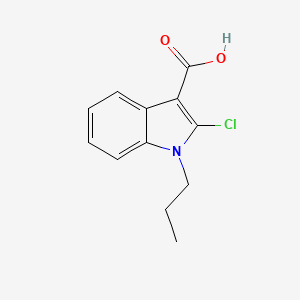
![n-(4-{[2-(4-Methylcyclohexylidene)hydrazinyl]sulfonyl}phenyl)acetamide](/img/structure/B14010075.png)
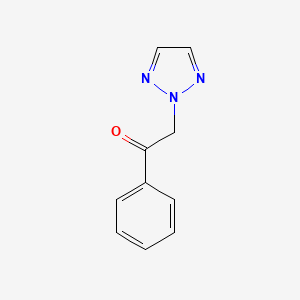
![ethyl N-[2-(3,4-dimethoxyphenyl)ethyl]carbamate](/img/structure/B14010092.png)
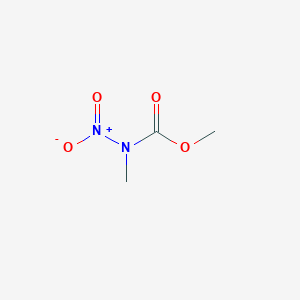
![1-Bromo-4-[(4-fluoro-3-nitrophenyl)sulfonyl]-2-nitrobenzene](/img/structure/B14010108.png)

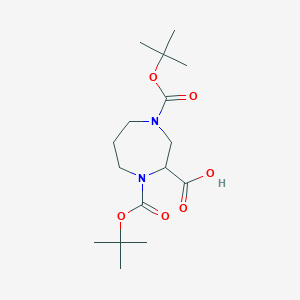

![3-Azabicyclo[3.3.1]nonan-2-one](/img/structure/B14010131.png)
